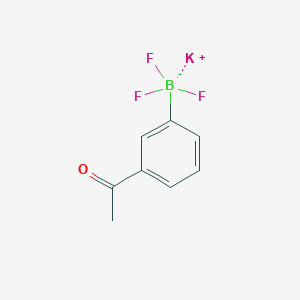Potassium (3-acetylphenyl)trifluoroborate
CAS No.: 854906-74-4
Cat. No.: VC2822329
Molecular Formula: C8H7BF3KO
Molecular Weight: 226.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 854906-74-4 |
|---|---|
| Molecular Formula | C8H7BF3KO |
| Molecular Weight | 226.05 g/mol |
| IUPAC Name | potassium;(3-acetylphenyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
| Standard InChI Key | RWGCEATVICIDLL-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] |
Introduction
Potassium (3-acetylphenyl)trifluoroborate is a member of the organotrifluoroborate family, which is renowned for its stability, ease of handling, and versatility in organic synthesis. This compound is particularly useful as a reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, where it acts as a surrogate for boronic acids, which are often less stable.
Synthesis
The synthesis of potassium (3-acetylphenyl)trifluoroborate typically involves careful control of reaction conditions, including temperature and concentration, to optimize yield and minimize by-products. The use of moisture- and air-stable reagents is advantageous to prevent degradation during synthesis.
Applications in Organic Synthesis
Potassium (3-acetylphenyl)trifluoroborate is primarily used as a nucleophilic boronated coupling reagent in cross-coupling reactions. It reacts with aryl halides to form carbon-carbon bonds, a crucial step in synthesizing complex organic molecules. The efficiency of these reactions can be significantly enhanced by using nickel or palladium catalysts.
Reaction Conditions
-
Solvent Choice: Influences reaction rates and yields.
-
Temperature: Affects the reaction pathway.
-
Catalysts: Nickel or palladium catalysts enhance reaction efficiency.
Hazard Information
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) .
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area) .
First Aid Measures
-
Eye Contact: Flush with water; seek medical attention if irritation persists.
-
Skin Contact: Flush with water and soap; seek medical attention if irritation occurs.
-
Inhalation: Remove from contaminated area; seek medical attention if necessary .
Research Findings and Applications
Potassium (3-acetylphenyl)trifluoroborate has been explored in various scientific fields, including organic synthesis and materials science. Its role in enhancing the performance and stability of perovskite films by passivating defects and optimizing energy levels is noteworthy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume